萘普辛诺
描述
Naproxcinod, also known as AZD-3582 or HCT-3012, is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx . It is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide (NO) donor . This dual mechanism of action makes naproxcinod the first in a new class of drugs, the cyclooxygenase-inhibiting nitric oxide donators (CINODs), which are hoped to produce similar analgesic efficacy to traditional NSAIDs, but with fewer gastrointestinal and cardiovascular side effects .
Molecular Structure Analysis
The IUPAC name for Naproxcinod is 4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate . Its molecular formula is C18H21NO6 , and its molar mass is 347.367 g/mol .Physical And Chemical Properties Analysis
Naproxcinod has a molecular weight of 347.36 g/mol . It is recommended to be stored at -20°C for up to 3 years in powder form, and for up to 2 years at 4°C .科学研究应用
Anti-Inflammatory Activity
Naproxcinod is a derivative of naproxen, a well-known anti-inflammatory drug . It exhibits similar anti-inflammatory activity to naproxen, but with less gastrointestinal toxicity . This makes it a promising candidate for conditions where inflammation plays a key role .
Cyclo-Oxygenase-Inhibiting Nitric Oxide Donators (CINODs)
Naproxcinod is the first of a new class of analgesic and anti-inflammatory drugs known as cyclo-oxygenase- (COX)-inhibiting nitric oxide donators (CINODs) . These drugs are designed to inhibit COX enzymes, which play a key role in inflammation, while also donating nitric oxide, a molecule involved in many physiological processes .
Treatment of Osteoarthritis
Naproxcinod is in phase III clinical development in the US for the treatment of osteoarthritis . It has shown significant improvement in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain and function scores, and patients’ global assessment of disease status, compared with baseline and placebo, in patients with osteoarthritis of the knee .
Improved Gastrointestinal Tolerability
The improved gastrointestinal tolerability of naproxcinod is due to its release of nitric oxide (NO) and the consequent maintenance of tissue perfusion and integrity . This could make it a safer option for long-term use in conditions like osteoarthritis .
Potential Treatment for Duchenne Muscular Dystrophy (DMD)
Naproxcinod has shown significant advantages over naproxen in the mdx model of Duchenne Muscular Dystrophy (DMD) . It significantly ameliorated skeletal muscle force and resistance to fatigue in sedentary as well as in exercised mice, reduced inflammatory infiltrates and fibrosis deposition in both cardiac and diaphragm muscles .
Improved Skeletal Muscle Force
Long-term treatment with naproxcinod significantly improves skeletal muscle force . This could have implications for a range of conditions where muscle weakness is a symptom .
作用机制
Target of Action
Naproxcinod, also known as nitronaproxen, is a nonsteroidal anti-inflammatory drug (NSAID) developed by the French pharmaceutical company NicOx . Its primary targets are the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins, compounds that play a key role in inflammation .
Mode of Action
Naproxcinod is a derivative of naproxen with a nitroxybutyl ester, allowing it to act as a nitric oxide (NO) donor . This dual mechanism of action makes naproxcinod the first in a new class of drugs, the cyclooxygenase inhibiting nitric oxide donators (CINODs) . It is metabolized to naproxen, which inhibits the COX enzymes, and a nitric oxide donating moiety . Nitric oxide has various cardiovascular effects, including vasodilatory and platelet-inhibitory actions, as well as the inhibition of vascular smooth muscle proliferation that serves to maintain normal vascular tone .
Biochemical Pathways
The biochemical pathways affected by naproxcinod involve the inhibition of prostaglandin synthesis through the COX enzymes, and the donation of nitric oxide . The latter is particularly important in maintaining vascular homeostasis .
Pharmacokinetics
In preclinical studies with rats and minipigs, naproxcinod showed intermediate gastrointestinal permeability and was partly metabolized in the gastrointestinal (GI) tract . Naproxcinod and its metabolites had an uptake of ≥85% in rats and ≥98% in minipigs , indicating good bioavailability.
Result of Action
The molecular and cellular effects of naproxcinod’s action include the reduction of inflammation and pain, similar to traditional NSAIDs, but with less gastrointestinal and cardiovascular side effects . This is largely due to the nitric oxide donation, which helps maintain tissue perfusion and integrity . In addition, long-term treatment with naproxcinod has been shown to significantly improve skeletal and cardiac disease phenotype in the mdx mouse model of dystrophy .
未来方向
In 2010, the U.S. Food and Drug Administration determined that further clinical trials would be needed to obtain approval for Naproxcinod . More recently, there have been reviews of opportunities for the development of Naproxcinod in a number of indications, including pre-clinical development work on Naproxcinod in models of COVID-19 .
属性
IUPAC Name |
4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJWRDCWYYTIG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167523 | |
Record name | Naproxcinod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naproxcinod | |
CAS RN |
163133-43-5 | |
Record name | 2-Naphthaleneacetic acid, 6-methoxy-α-methyl-, 4-(nitrooxy)butyl ester, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163133-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naproxcinod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163133435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naproxcinod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06682 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naproxcinod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20167523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Nitrooxy)Butyl(S)-2-(6-methoxy-2-naphtyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPROXCINOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24GR4LI3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。